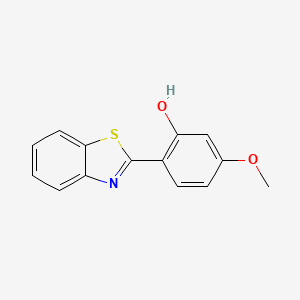

2-(2-Benzothiazolyl)-5-methoxyphenol

Descripción

Overview of Benzothiazole (B30560) Chemistry and its Significance in Research

Benzothiazole is a bicyclic heterocyclic compound in which a benzene (B151609) ring is fused to a thiazole (B1198619) ring. nih.gov This core structure is a fundamental building block found in both natural and synthetic compounds, attracting significant attention from researchers for decades due to its versatile properties. nih.govhep.com.cnnih.gov

Research into benzothiazole and its derivatives has been a progressively active field, particularly within medicinal and materials chemistry. ijper.org For many years, chemists have focused on synthesizing and evaluating benzothiazole-containing compounds for their therapeutic potential. nih.gov This sustained interest is due to the discovery that the benzothiazole nucleus is a key structural motif in numerous biologically active molecules and potent drugs, including Riluzole, Pramipexole, and Frentizole. nih.gov The structural versatility of the benzothiazole scaffold has allowed for the creation of a vast library of derivatives, with ongoing research aiming to develop novel compounds with enhanced specificity and efficacy. hep.com.cnijsrst.com Beyond medicine, these derivatives have also been integral to the development of dyes and polymers. nih.govijper.org

The benzothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind to various biological targets and exhibit a wide array of pharmacological activities. benthamscience.com Research has demonstrated that compounds containing the benzothiazole ring possess a broad spectrum of biological properties. ijsrst.comchemistryjournal.net These activities are often influenced by the nature and position of substituents on the benzothiazole core. benthamscience.com

A summary of the diverse activities reported for benzothiazole derivatives is presented below:

Antimicrobial and Antifungal: Effective against various bacteria and fungi. nih.govbenthamscience.comhep.com.cn

Anticancer/Antitumor: Show potent and selective activity against various human tumor cell lines. hep.com.cnijper.orgnih.gov

Anti-inflammatory and Analgesic: Possess pain-relieving and anti-inflammatory effects. nih.govbenthamdirect.com

Antiviral: Exhibit activity against viruses such as HIV and Tobacco Mosaic Virus (TMV). hep.com.cntandfonline.com

Antioxidant: Capable of counteracting oxidative damage from free radicals. nih.govbenthamdirect.com

Antidiabetic: Some derivatives show potential as hypoglycemic or α-glucosidase inhibitory agents. hep.com.cnijsrst.com

Neuroprotective: Used in the context of neurodegenerative diseases like Alzheimer's. ijper.orgnih.gov

Agricultural Chemicals: Used in the development of fungicides, bactericides, and herbicides. nih.gov

Table 1: Selected Biological Activities of Benzothiazole Derivatives

| Biological Activity | Description | Key Findings | References |

|---|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation. | Derivatives like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole show potent and selective in-vitro antitumor properties. ijper.org | hep.com.cn, ijper.org, nih.gov |

| Antimicrobial | Activity against pathogenic bacteria and fungi. | Substitutions at the C-2 and C-6 positions of the benzothiazole ring are often key for antimicrobial activity. benthamscience.com | nih.gov, hep.com.cn, benthamscience.com |

| Anti-inflammatory | Reduction of inflammation. | Benzothiazole derivatives have been widely studied for their anti-inflammatory potential. chemistryjournal.netnih.govbenthamdirect.com | chemistryjournal.net, benthamdirect.com, nih.gov |

| Antiviral | Inhibition of viral replication. | Derivatives have shown inhibitory activity against HIV-1 protease and plant viruses like TMV. hep.com.cntandfonline.com | hep.com.cn, tandfonline.com |

| Neuroprotective | Protection of nerve cells. | The benzothiazole structure is a core component of Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS). nih.govwikipedia.org | nih.gov, nih.gov, wikipedia.org |

The rigid, planar, and π-conjugated structure of the benzothiazole ring system imparts it with favorable photophysical properties. researchgate.net This has led to its extensive use as a core for fluorescent molecules and chromophores in various scientific applications. researchgate.net

Benzothiazole derivatives are key components in the design of fluorescent probes for detecting a wide range of analytes, including metal ions, anions, and biologically significant small molecules. researchgate.netnih.gov The detection mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). researchgate.netnih.gov For example, 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its derivatives are well-known ESIPT fluorophores used to develop probes for detecting species like hydrogen peroxide. mdpi.com The strong fluorescence and large Stokes shifts observed in many benzothiazole derivatives make them excellent candidates for bioimaging and sensor construction. researchgate.netnih.gov

Specific Focus on 2-(2-Benzothiazolyl)-5-methoxyphenol within Benzothiazole Research

Within the vast family of benzothiazole compounds, this compound represents a specific molecular structure studied in chemical research.

This compound is a substituted aromatic heterocyclic compound. Its structure consists of a phenol (B47542) ring connected to a benzothiazole ring system at the 2-position of the thiazole component. The phenol ring is further substituted with a methoxy (B1213986) group (-OCH₃) at the 5-position relative to the benzothiazole substituent.

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-(1,3-benzothiazol-2-yl)-5-methoxyphenol . sigmaaldrich.comsigmaaldrich.com It is also referred to by synonyms such as 2-(2-Hydroxy-4-methoxyphenyl)benzothiazole. lookchem.commolecularinfo.com

Table 2: Chemical Identity of this compound

| Identifier | Value | References |

|---|---|---|

| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-5-methoxyphenol | sigmaaldrich.com, nist.gov, sigmaaldrich.com |

| CAS Number | 90481-46-2 | sigmaaldrich.com, lookchem.com, nist.gov, guidechem.com |

| Molecular Formula | C₁₄H₁₁NO₂S | lookchem.com, nist.gov, guidechem.com |

| Molecular Weight | 257.31 g/mol | sigmaaldrich.com, nist.gov, nih.gov |

| InChI Key | KQUJPMLQKNTPCL-UHFFFAOYSA-N | sigmaaldrich.com, nist.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-17-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)18-14/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUJPMLQKNTPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90481-46-2 | |

| Record name | 2-(2-Benzothiazolyl)-5-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090481462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Spectroscopic and Structural Characterization in Research

Crystallographic Analysis

Single-Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 2-(2-Benzothiazolyl)-5-methoxyphenol, a full crystallographic analysis, including its space group, unit cell dimensions, and detailed intermolecular interactions, could not be retrieved from the available search results. While the Cambridge Structural Database (CSD) reportedly contains an entry for this compound, the primary publication detailing this data was not accessible.

Determination of Space Group and Unit Cell Parameters

Specific information regarding the space group and the unit cell parameters (a, b, c, α, β, γ) for this compound is not available in the provided search results. This fundamental crystallographic data is essential for describing the crystal lattice and symmetry.

Analysis of Intramolecular Hydrogen Bonding (e.g., O—H···N, N—H···O)

Analysis of closely related benzothiazole (B30560) structures suggests the likely presence of a significant intramolecular hydrogen bond. In similar compounds, a hydrogen bond forms between the hydroxyl group's hydrogen atom (O—H) and the nitrogen atom (N) of the benzothiazole ring system, creating a stable six-membered ring motif (an S(6) ring). For this compound, this O—H···N interaction is anticipated to be a key feature stabilizing the molecular conformation. However, specific bond lengths and angles for this interaction are not available in the search results.

Investigation of Intermolecular Interactions (e.g., C—H···O, C—H···N, π–π stacking)

A complete description of the intermolecular forces that govern the crystal packing of this compound, such as C—H···O or C—H···N hydrogen bonds and π–π stacking interactions between aromatic rings, could not be compiled. This information would typically be derived from a detailed analysis of the single-crystal X-ray diffraction data, which was not found.

Elemental Analysis (C, H, N, S)

Elemental analysis is a standard procedure to determine the mass percentages of the constituent elements in a compound, confirming its empirical formula. The molecular formula for this compound is C₁₄H₁₁NO₂S. Based on this, the theoretical elemental composition can be calculated. However, experimental data from an actual elemental analysis of the compound were not found in the search results.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 65.35 |

| Hydrogen | H | 4.31 |

| Nitrogen | N | 5.44 |

| Sulfur | S | 12.46 |

| Oxygen | O | 12.43 |

Note: The oxygen percentage is typically determined by difference and is shown here for completeness.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study benzothiazole (B30560) derivatives, providing detailed information on their ground-state properties. researchgate.netmdpi.com DFT calculations are instrumental in understanding the molecule's stable conformations, the distribution of its frontier molecular orbitals, and other quantum chemical parameters. researchgate.netmdpi.com

The geometry of 2-(2-Benzothiazolyl)-5-methoxyphenol in its electronic ground state is a crucial determinant of its properties. DFT methods, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p) or 6-311++G**, are employed to find the most stable molecular structure. researchgate.netmdpi.com For the parent compound, 2-(2-hydroxyphenyl)benzothiazole (HBT), four possible conformers have been identified through theoretical calculations. researchgate.net The optimized geometrical parameters obtained from these calculations show good agreement with experimental X-ray diffraction data where available. researchgate.net

A key structural feature of this class of compounds is the intramolecular O—H⋯N hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole ring. nih.govmdpi.com This interaction leads to a nearly planar conformation between the phenol (B47542) and benzothiazole ring systems. nih.gov Conformational analysis is often performed by systematically rotating the dihedral angle between these two rings to map the potential energy surface. mdpi.com For similar benzothiazole derivatives, calculations have shown that conformers with dihedral angles of 0° and 180° are the most stable, indicating a strong preference for planarity. mdpi.com The presence of the methoxy (B1213986) group is not expected to significantly alter this fundamental conformational preference.

| Parameter | Typical Calculated Value (Å or °) | Significance |

|---|---|---|

| O-H Bond Length | ~0.99 - 1.01 Å | Indicates the covalent bond of the proton donor group. |

| N⋯H Distance | ~1.70 - 1.85 Å | Characterizes the length of the intramolecular hydrogen bond. |

| O⋯N Distance | ~2.60 - 2.75 Å | Represents the distance between the proton donor and acceptor atoms. |

| Phenol-Benzothiazole Dihedral Angle | ~0° or ~180° | Confirms the planarity of the stable conformer. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in electronic processes. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and the energy required for electronic excitation. mdpi.comnih.gov

For benzothiazole derivatives, DFT calculations show that the HOMO is typically localized on the electron-rich hydroxyphenol moiety, while the LUMO is distributed over the electron-accepting benzothiazole ring system. mdpi.comresearchgate.net This spatial separation of the frontier orbitals indicates that the lowest energy electronic transition (S₀→S₁) involves a significant degree of intramolecular charge transfer (ICT) from the phenol ring to the benzothiazole ring. mdpi.com The introduction of an electron-donating methoxy group on the phenol ring is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and shifting the absorption to longer wavelengths compared to the parent HBT molecule. The computed energies of HOMO and LUMO confirm that charge transfer occurs within the compound. researchgate.netmdpi.com

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Indicates kinetic stability and the energy of the first electronic transition. |

Beyond geometry and FMOs, quantum chemical calculations provide a wealth of information about the molecular properties of this compound. DFT methods are used to compute various parameters that help in interpreting experimental data and predicting the molecule's behavior. dergipark.org.tr

Calculated vibrational frequencies are particularly useful. mdpi.com After scaling to correct for systematic errors, theoretical infrared (IR) spectra can be compared with experimental spectra to confirm the molecular structure and the presence of specific functional groups and interactions. mdpi.comdoi.org For instance, the calculated vibrational frequency of the O-H stretch involved in the intramolecular hydrogen bond provides insight into the strength of this bond. nih.gov Other calculated properties include Mulliken atomic charges, which describe the electron distribution across the molecule, and molecular electrostatic potential (MEP) surfaces, which predict sites of electrophilic and nucleophilic attack. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) Calculations

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. iastate.edu It is widely used to calculate vertical excitation energies, which correspond to UV-Vis absorption spectra, and to investigate the dynamics of photophysical processes like fluorescence and proton transfer. iastate.eduresearchgate.net

TD-DFT calculations can accurately predict the absorption and emission spectra of molecules in the gas phase or in solution (using solvent models). researchgate.nethueuni.edu.vn The calculations for the parent HBT molecule and its derivatives show that the main absorption band corresponds to the HOMO→LUMO transition, which is consistent with the intramolecular charge transfer character discussed earlier. hueuni.edu.vn The calculated vertical excitation energies generally show good correlation with experimental absorption maxima. researchgate.net

Similarly, by optimizing the molecular geometry in the first excited state (S₁), TD-DFT can predict the emission wavelength. For ESIPT molecules like this compound, two potential emitting species exist: the initially excited enol form and the proton-transferred keto tautomer. TD-DFT calculations are crucial for predicting the emission wavelengths of both species and confirming that the large Stokes-shifted fluorescence originates from the keto form. researchgate.net

| Transition | Species | Calculated Wavelength (nm) | Associated Process |

|---|---|---|---|

| S₀ → S₁ (Absorption) | Enol | ~330 - 370 nm | UV photoexcitation. |

| S₁ → S₀ (Emission) | Enol | ~380 - 430 nm | Normal, small Stokes shift fluorescence (often quenched). |

| S₁ → S₀ (Emission) | Keto | ~500 - 550 nm | Large Stokes shift fluorescence after ESIPT. |

The hallmark of the this compound photophysics is the Excited State Intramolecular Proton Transfer (ESIPT) process. researchgate.netresearcher.life TD-DFT is an invaluable tool for elucidating the mechanism of this ultrafast reaction. mdpi.comnih.gov Upon photoexcitation to the S₁ state, the acidity of the phenolic proton and the basicity of the benzothiazole nitrogen increase significantly due to the intramolecular charge transfer. mdpi.com

Theoretical calculations demonstrate that the intramolecular hydrogen bond becomes stronger in the excited state. mdpi.comnih.gov This is evidenced by a calculated shortening of the N⋯H distance and a red-shift in the O-H stretching frequency in the S₁ state compared to the S₀ state. nih.gov This strengthening of the hydrogen bond provides the driving force for the nearly barrierless transfer of the proton from the oxygen to the nitrogen atom. mdpi.com The entire ESIPT process for HBT has been shown to be exceptionally fast, occurring on a sub-100 femtosecond timescale, with some simulations predicting a time constant of around 50 fs. researchgate.net By constructing potential energy surfaces for the proton transfer coordinate in both the ground and excited states, TD-DFT calculations can map the reaction pathway and determine the energy barriers, confirming that the process is highly favorable in the excited state and unfavorable in the ground state. mdpi.comnih.gov This explains the four-level photocycle characteristic of ESIPT molecules. nih.gov

Aggregation-Induced Emission (AIE) Properties

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. Several derivatives of 2-(2-hydroxyphenyl)benzothiazole have been shown to exhibit AIE or a related phenomenon, Aggregation-Induced Emission Enhancement (AIEE) rsc.orgnih.gov.

In dilute solutions, flexible intramolecular rotations, such as the rotation of the phenyl ring against the benzothiazole core, can serve as efficient non-radiative decay channels, quenching fluorescence rsc.orgnih.gov. However, in the aggregated state (for instance, in a mixture of a good solvent like THF and a poor solvent like water), these intramolecular rotations are physically restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay pathways, forcing the excited-state energy to be dissipated through radiative channels, thus "turning on" or enhancing the fluorescence rsc.orgnih.gov.

For HBT derivatives, the AIE effect is often coupled with the ESIPT process. In aggregates, the planar and rigidified conformation can facilitate the ESIPT mechanism, leading to a strong emission from the keto tautomer nih.govnih.gov. This AIE+ESIPT dual mechanism results in aggregates that are highly emissive with a large Stokes shift, which is advantageous for various applications, including bioimaging and materials science nih.govmdpi.com. The formation of aggregates and the resulting emission enhancement can be observed by monitoring the fluorescence intensity in solvent mixtures with increasing fractions of the poor solvent.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzothiazole derivatives, including this compound, molecular docking is widely employed to investigate and predict their interactions with biological macromolecules, primarily proteins and enzymes. These studies provide crucial insights into the potential biological activities of these compounds and guide the design of new, more potent derivatives mdpi.comresearchgate.net.

Benzothiazole derivatives have been investigated for a wide range of biological activities, such as antimicrobial, anticancer, and anti-neurodegenerative properties ijpbs.combiointerfaceresearch.commdpi.com. Molecular docking studies help to elucidate the structural basis for these activities by identifying the specific binding site on the target protein and characterizing the intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds : Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions : Occur between non-polar regions of the ligand and protein.

Pi-Pi Stacking : Involve interactions between aromatic rings.

Arene-H Interactions : A type of interaction between an aromatic ring and a C-H bond nih.govnih.gov.

For example, docking studies have been performed to understand how benzothiazole derivatives inhibit enzymes like dihydropteroate synthase (DHPS) in bacteria, identifying key amino acid residues within the active site that interact with the inhibitor nih.govnih.gov. Similarly, their potential as anti-Alzheimer's agents has been explored by docking them into the active site of the β-secretase 1 (BACE-1) enzyme ijpbs.com. The results of these studies are often quantified by a "docking score," which estimates the binding affinity of the ligand for the protein. A lower docking score generally indicates a more favorable binding interaction. These computational predictions are invaluable for prioritizing compounds for further experimental testing.

Table 3: Examples of Molecular Docking Studies on Benzothiazole Derivatives

| Compound Class | Biological Target | Purpose of Study | Key Findings from Docking | Reference |

| Benzothiazole-pyrazolone hybrids | Dihydropteroate Synthase (DHPS) | Antimicrobial agent design | Compounds bind within the PABA pocket, forming arene-H interactions with Lys220. | nih.govnih.gov |

| Thiazoloquinazolinedione | Human Bace-1 | Anti-Alzheimer's activity | High docking score, indicating promising ligand-receptor interactions within the active site. | ijpbs.com |

| Benzothiazole-thiazole hybrids | p56lck enzyme | Anticancer agent design | Identified as competitive inhibitors binding to the ATP binding site. | biointerfaceresearch.com |

| Substituted benzothiazoles | E. coli dihydroorotase | Antimicrobial agent design | Lodges into the active site cavity, but with reduced hydrogen bonding compared to the native ligand. | mdpi.com |

Biological Activities and Mechanisms of Action

Anticancer and Antitumor Activity

Benzothiazole (B30560) derivatives have been widely explored for their potent antiproliferative effects across various cancer models. The core structure is a versatile scaffold for the design of new anticancer agents. Research into this class of compounds has revealed mechanisms that include the induction of apoptosis and inhibition of crucial cellular processes required for tumor growth and metastasis.

The cytotoxic potential of benzothiazole derivatives is a key indicator of their anticancer activity. While specific data for 2-(2-Benzothiazolyl)-5-methoxyphenol is not extensively detailed in the provided search results, the broader family of benzothiazoles has been evaluated against numerous human cancer cell lines.

For instance, studies on various benzothiazole derivatives have demonstrated significant cytotoxicity against cell lines such as the human lung carcinoma (A549) and breast adenocarcinoma (MCF-7). In one study, a novel benzimidazole derivative showed potent cytotoxic action against A549 cells with an IC₅₀ value of 15.80 µM. Another study highlighted that certain N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives exhibited mild but interesting cytotoxic properties against the A549 cell line, with IC₅₀ values around 68 μg/mL. The antiproliferative activities of a library of 29 benzothiazole-based inhibitors were evaluated in MCF-7 breast cancer cells, with several showing low-micromolar IC₅₀ values.

These findings for structurally related compounds suggest that this compound likely possesses cytotoxic activity against various cancer cell lines, although specific IC₅₀ values for this exact compound against A549, NIH3T3, MCF-7, or EAC cell lines are not available in the search results.

Table 1: Representative Cytotoxicity of Benzothiazole-Related Compounds

| Compound Class | Cell Line | IC₅₀ Value |

|---|---|---|

| Benzimidazole Derivative (se-182) | A549 | 15.80 µM |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 | 68 µg/mL |

| Benzothiazole-based Hsp90 Inhibitor (5g) | MCF-7 | 2.8 ± 0.1 µM |

| Benzothiazole-based Hsp90 Inhibitor (9i) | MCF-7 | 3.9 ± 0.1 µM |

This table presents data for related benzothiazole compounds to illustrate the general cytotoxic potential of this chemical class, as specific data for this compound was not found.

A crucial mechanism for many anticancer agents is their interaction with DNA, which can lead to the inhibition of replication and transcription, ultimately causing cell death. Small molecules can bind to DNA through several modes, including intercalation between base pairs or binding within the major or minor grooves.

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This action unwinds and lengthens the DNA helix, disrupting its normal function. While benzothiazole-derived molecules are known for their DNA-binding abilities, specific studies detailing the intercalation mode and binding constants for this compound were not found. However, research on other benzothiazole derivatives has suggested they can act as DNA minor groove-binding agents rather than classical intercalators. For example, the derivative BM3 was found to be a DNA minor groove-binding agent and not a DNA intercalator. The binding affinity of a compound to DNA is quantified by the binding constant (K_b); for classical intercalators, this value is often in the range of 10⁵ to 10⁷ M⁻¹. The binding of bleomycin, which contains a bithiazole moiety, to DNA is believed to involve the intercalation of these rings.

The inhibition of cell adhesion and migration is a vital strategy in cancer therapy to prevent metastasis. Methoxy-derivatives of chalcones, which share phenolic and methoxy (B1213986) functional groups with the subject compound, have been shown to modulate the release of adhesion molecules. For instance, certain 2'-hydroxychalcone derivatives significantly reduced the levels of Intercellular Adhesion Molecule-1 (ICAM-1) released by SW480 colon cancer cells. This suggests that compounds with similar structural motifs, such as this compound, could potentially interfere with cell adhesion processes, although direct experimental evidence for this specific compound is not available.

Information regarding in vivo toxicity and tolerability studies specifically for this compound is not available in the provided search results. These studies are essential in the drug development process to determine the safety profile of a potential therapeutic agent in a living organism.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective drugs. For benzothiazole derivatives, SAR studies have revealed several key insights.

Group-based quantitative structure and activity relationship (GQSAR) analysis on a series of benzothiazole derivatives indicated that the presence of hydrophobic groups and the substitution of aryl rings with electron-withdrawing groups like halogens can increase anticancer activity. The addition of six-membered rings (aryl or heteroaryl groups) at certain positions can also enhance the anticancer potential. In one study on phenylacetamide derivatives containing a benzothiazole nucleus, most of the synthesized compounds showed improved antiproliferative activity compared to the lead compound, allowing for the establishment of preliminary structure-activity relationships. Another SAR study on benzothiazole-based inhibitors identified that modifications at position 6 of the benzothiazole moiety were crucial for their antiproliferative activities against the MCF-7 breast cancer cell line. These general findings help to contextualize the potential importance of the specific methoxy and hydroxyl substitutions on the phenyl ring of this compound for its anticancer effects.

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Influence of Substituents on Activity

The biological activity of benzothiazole derivatives is profoundly influenced by the chemical groups attached to the benzothiazole and any associated phenyl rings. Structure-activity relationship (SAR) studies reveal that modifications to these substituents can dramatically alter the compound's efficacy and selectivity for various biological targets. nih.govescholarship.org

For compounds structurally similar to this compound, such as 2-arylbenzothiazoles, the presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring is particularly significant. The introduction of a hydroxyl group on the 2-aryl moiety has been shown to improve selectivity against certain tumor cell lines. Furthermore, the placement of substituents on the benzothiazole nucleus itself is crucial for antiproliferative activity. For instance, the presence of an amino protonated group on the benzothiazole moiety is considered essential for both antiproliferative and antioxidant activities.

In a study comparing 2-(2-hydroxyphenyl)benzothiazole and 2-(2-methoxyphenyl)benzothiazole derivatives, the compound with the hydroxyl group demonstrated the most promising antioxidative activity. This suggests that the phenolic hydroxyl group is a key contributor to the radical-scavenging capabilities of these molecules. The methoxy group, while also influencing the electronic properties of the molecule, may result in different biological outcomes compared to the free hydroxyl group.

Antimicrobial Activity (Antibacterial and Antifungal)

The benzothiazole scaffold is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. nih.govmdpi.com Derivatives have been developed and evaluated for their efficacy against various bacterial and fungal pathogens. nih.govnih.gov

Benzothiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov However, the effectiveness can be highly dependent on the specific substitutions on the benzothiazole core. For example, in studies of certain 6-substituted-2-(2-hydroxy/methoxyphenyl)benzothiazoles, only amidino derivatives showed modest activity against the tested Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial strains. Many other derivatives within the same series did not exhibit significant antibacterial properties, indicating a high degree of specificity in the structure-activity relationship for antimicrobial effects. Natural methoxyphenol compounds, such as eugenol and capsaicin, have also been shown to be active against foodborne pathogens, with S. aureus being one of the most affected strains. nih.govresearchgate.net

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible growth of a microorganism. For benzothiazole derivatives, MIC values can vary widely depending on the bacterial strain and the compound's specific structure.

The table below presents MIC values for representative benzothiazole compounds against various bacterial strains to illustrate the range of activity observed in this class of molecules.

| Compound | Microorganism | MIC (mg/mL) |

|---|---|---|

| Benzothiazolylthiazolidin-4-one Derivative 8 | E. coli (ATCC 35210) | 0.20 |

| Benzothiazolylthiazolidin-4-one Derivative 8 | S. aureus (ATCC 29213) | 0.30 |

| Benzothiazolylthiazolidin-4-one Derivative 18 | P. aeruginosa (ATCC 27853) | 0.10 |

| Benzothiazolylthiazolidin-4-one Derivative 3 | E. coli (ATCC 35210) | 0.20 |

| Benzothiazolylthiazolidin-4-one Derivative 3 | S. typhimirium (ATCC 13311) | 0.50 |

Data sourced from a study on benzothiazolylthiazolidin-4-one derivatives, illustrating typical MIC values for this class of compounds. nih.gov

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established, and derivatives of this compound are no exception, largely due to the methoxyphenol moiety. ekb.eg Antioxidants neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous disease pathologies. nih.gov

Several in vitro methods are commonly used to quantify the antioxidant capacity of chemical compounds. These assays measure the ability of a substance to scavenge free radicals or reduce oxidized species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. cropj.comnih.gov The reduction of the DPPH radical is observed as a color change from violet to yellow, which is measured spectrophotometrically. e3s-conferences.orglongdom.org

FRAP (Ferric Reducing Antioxidant Power) Assay : The FRAP assay evaluates the ability of a substance to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex (TPTZ) to its ferrous form (Fe²⁺). cropj.com This reduction results in the formation of a blue-colored complex, with the intensity of the color being proportional to the antioxidant capacity. e3s-conferences.orgopenagrar.de

ORAC (Oxygen Radical Absorbance Capacity) Assay : This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by measuring the decay of fluorescence over time. Natural methoxyphenols like eugenol and vanillin have demonstrated notable activity in the ORAC test. nih.gov

Studies on 2-arylbenzothiazole derivatives have shown that the presence of a hydroxyl group on the phenyl ring is a strong determinant of antioxidant activity. For instance, a 2-(2-hydroxyphenyl)benzothiazole derivative bearing an ammonium group showed the most promising antioxidative activity when evaluated by DPPH, ABTS (another radical scavenging assay), and FRAP in vitro assays. This highlights the critical role of the phenolic -OH group in the antioxidant mechanism.

The table below summarizes the antioxidant activity for a representative 2-(2-hydroxyphenyl)benzothiazole derivative, demonstrating its potency in common in vitro assays.

| Assay | Activity Measurement (IC₅₀ or equivalent) |

|---|---|

| DPPH | Strong radical scavenging activity |

| ABTS | Significant radical scavenging capacity |

| FRAP | Potent ferric reducing power |

Activity profile for a 6-ammonium-2-(2-hydroxyphenyl)benzothiazole compound, noted for its strong antioxidant properties.

Anti-inflammatory Activity

Both benzothiazole and methoxyphenol moieties are associated with anti-inflammatory properties. nih.govrjptonline.org Methoxyphenolic compounds, for instance, have been shown to exert anti-inflammatory effects in human airway cells. d-nb.info The mechanisms underlying these effects often involve the modulation of key inflammatory pathways.

Research indicates that the anti-inflammatory action of some methoxyphenols may not be related to the inhibition of reactive oxygen species (ROS) production or the NF-κB pathway. Instead, they may act post-transcriptionally by inhibiting the binding of the RNA-binding protein HuR to mRNA, thereby affecting the stability of transcripts for inflammatory mediators. d-nb.info Other studies have shown that dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which can include benzothiazole-phenyl structures, can alleviate acute inflammatory pain. researchgate.net This suggests that compounds like this compound could potentially interact with multiple targets within the complex network of inflammatory signaling.

Other Reported Biological Activities

While comprehensive research specifically isolating the biological activities of this compound is limited, the broader class of benzothiazole derivatives has been the subject of extensive investigation, revealing a wide spectrum of pharmacological potential. The benzothiazole scaffold is recognized for its role in a variety of biological activities, including antidiabetic, anticonvulsant, antiviral, antitubercular, and analgesic properties, as well as its use in diagnostic imaging for neurodegenerative diseases. ut.ac.irresearchgate.net

Antidiabetic Activity

The benzothiazole nucleus is a structural component in various compounds explored for their antidiabetic properties. nih.gov Research into related heterocyclic compounds, such as thiazol-4(5H)-ones, has identified them as potential therapeutic agents for diabetes mellitus. nih.gov These derivatives are thought to exert their effects primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key protein in regulating glucose homeostasis and insulin sensitivity. nih.gov

Polyphenolic compounds, a category to which this compound belongs due to its phenol (B47542) group, are also noted for their potential antidiabetic effects. frontiersin.org Their mechanisms of action are multifaceted and include scavenging reactive oxygen species (ROS), increasing the activity of antioxidant enzymes, and modulating pathways related to inflammation and apoptosis in pancreatic β-cells. frontiersin.org Although direct studies on this compound are not widely available, the activities of related structures suggest a potential area for future investigation.

Anticonvulsant Activity

Benzothiazole and its derivatives have been a focus of research for developing new anticonvulsant therapies. ut.ac.irnih.gov A number of compounds containing the benzothiazole nucleus have demonstrated anticonvulsant properties in preliminary experimental studies. nih.gov For instance, Riluzole, a commercially available drug containing a benzothiazole moiety, exhibits an anticonvulsant activity spectrum similar to phenytoin. nih.gov

Studies on novel synthesized benzothiazole derivatives have shown promising results in animal models. In one study, N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides were evaluated for their anticonvulsant potential using the maximal electroshock (MES) model in mice. nih.gov

| Compound | Key Structural Feature | Anticonvulsant Activity Finding | Reference |

|---|---|---|---|

| Compound 9 (a 3-substituted benzene sulfonamide derivative) | p-Cl group on benzene sulfonamide | Identified as the most potent agent in the MES model. | nih.gov |

| Compound 8 (a 3-substituted benzene sulfonamide derivative) | - | Observed to be the most potent agent in the Pentylenetetrazole (PTZ) test. | nih.gov |

| Riluzole | Benzothiazole-containing drug | Exhibits a phenytoin-like spectrum of anticonvulsant activity. | nih.gov |

These findings indicate that the synthesized compounds, particularly those with specific substitutions on the N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene sulfonamide structure, possess notable anticonvulsant activity. nih.gov The research suggests that the benzothiazole scaffold is a promising candidate for the development of novel anticonvulsant drugs. nih.gov

Antiviral Activity (e.g., Anti-HIV, Anti-Coronavirus)

The benzothiazole scaffold plays a significant role in the design and development of antiviral drugs. nih.gov Numerous derivatives have been reported to exhibit potent activity against various viruses, including Human Immunodeficiency Virus (HIV). nih.gov The primary targets for anti-HIV drugs are viral enzymes such as reverse transcriptase, integrase, and protease. nih.gov

Several studies have explored benzothiazole derivatives for their anti-HIV potential:

Schiff Base Derivatives: Hybrid compounds of benzo[d]isothiazole and benzothiazole containing Schiff bases were evaluated for in-vitro activity against HIV-1. nih.gov

Coumarin Hybrids: Benzothiazolyl-coumarin hybrids have been reported as potential anti-HIV agents, showing potent antiviral activity against the wild-type HIV-1 strain. A 6-chlorobenzothiazole derivative, in particular, demonstrated a promising effect. nih.gov

Diheteroarylamide-type Compounds: A screening of a 256-compound library identified diheteroarylamide-type compounds containing a 5-nitroisobenzothiazole derivative as potent anti-HIV agents. nih.gov

While many benzothiazolyl derivatives have shown promising anti-HIV activity in vitro, their clinical efficacy has not yet been established. nih.gov There is an urgent need for new and improved therapeutic agents to address the challenges of evolving viral virulence and drug resistance. nih.gov

Antitubercular Activity

The search for novel therapeutic agents against tuberculosis (TB) has led to the investigation of various heterocyclic compounds, including benzothiazole derivatives. ut.ac.ir A number of studies have reported the potential of this scaffold in developing new antitubercular drugs.

For example, a series of coumarin-conjugated thiazolyl acetamide analogs were synthesized and evaluated for their in-vitro antitubercular activity against Mycobacterium tuberculosis using the Alamar Blue Assay method. espublisher.com The study found that compounds with chloro and fluoro substitutions exhibited significant activity. espublisher.com

| Compound Class | Test Method | Key Finding | Reference |

|---|---|---|---|

| Coumarin-conjugated thiazolyl acetamide analogs | Alamar Blue Assay (against M. tuberculosis H37 RV strain) | Compounds with Chloro and Fluoro substitutions showed a Minimum Inhibitory Concentration (MIC) of 1.6 μg/mL. | espublisher.com |

| Standard Drugs (Pyrazinamide and Isoniazid) | Alamar Blue Assay | Exhibited a MIC value of 3.125 μg/mL. | espublisher.com |

These results highlight that certain benzothiazole-related structures possess superior anti-TB activity compared to standard drugs in in-vitro tests. espublisher.com This suggests that the benzothiazole scaffold may serve as a promising foundation for the further development of more effective antitubercular agents. ut.ac.ir

Analgesic Activity

Derivatives of the benzothiazole nucleus have been synthesized and evaluated for their analgesic properties. nih.gov In one study, new derivatives of benzothiazole featuring benzenesulphonamide and carboxamide moieties were investigated for their in-vivo analgesic activity. nih.gov The results were compared against celecoxib, a known anti-inflammatory drug with analgesic effects.

The analgesic potential was assessed by determining the median effective dose (ED₅₀) at different time points. Several of the synthesized compounds demonstrated significant analgesic effects.

| Compound | ED₅₀ (µM/kg) at 0.5 h | ED₅₀ (µM/kg) at 1 h | ED₅₀ (µM/kg) at 2 h |

|---|---|---|---|

| 17c | 96 | 102 | 89 |

| 17g | 127 | 134 | 156 |

| 17i | 84 | 72 | 69 |

| Celecoxib (Standard) | 156 | 72 | 70 |

Data sourced from: nih.gov

The findings revealed that compounds 17c, 17g, and 17i had ED₅₀ values comparable to that of celecoxib, with compound 17i showing particularly potent activity. nih.gov This research indicates that the benzothiazole scaffold is a viable starting point for designing new and effective analgesic agents. nih.gov

Amyloid Imaging Agents in Alzheimer's Disease

Benzothiazole derivatives have been identified as promising agents for imaging β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). researchgate.net The ability to visualize these plaques in the brain is crucial for the early diagnosis and study of the disease.

A series of benzothiazole Schiff-bases were synthesized and evaluated as potential diagnostic imaging agents targeting Aβ plaques. researchgate.net In-vitro binding studies using brain homogenates from AD patients showed that these compounds had high binding affinities for Aβ plaques, with Ki values ranging from 4.38 to 514.65 nM. researchgate.net One derivative containing a N,N-dimethylamino group was shown to intensely stain Aβ plaques in postmortem AD brain sections. researchgate.net

Furthermore, 68Ga-labeled benzothiazole derivatives have been developed for use in Positron Emission Tomography (PET) to image Aβ plaques. nih.govwustl.edu In-vitro autoradiography studies using brain sections from a transgenic mouse model of AD (5xFAD) confirmed the specific binding of these radiolabeled complexes to amyloid plaques. nih.govwustl.edu Blocking studies, which used excess 2-(4-hydroxyphenol)-benzothiazole, demonstrated that the new agents were competing for the same amyloid-binding sites, confirming their specificity. nih.govwustl.edu These findings suggest that benzothiazole derivatives are valuable scaffolds for developing amyloid imaging agents for the early detection of Alzheimer's disease. researchgate.net

Coordination Chemistry and Metal Complexes

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 2-(2-Benzothiazolyl)-5-methoxyphenol and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux conditions. The resulting complexes are then characterized using various analytical and spectroscopic techniques to determine their structure and properties.

The this compound ligand is designed with specific donor atoms positioned to facilitate chelation with a metal ion. The benzothiazole (B30560) group contains a nitrogen atom, and the phenol (B47542) group contains an oxygen atom, both of which can act as donor sites. The methoxy (B1213986) group can also influence the electronic properties of the ligand.

The binding of this type of ligand to a metal center can occur in several ways. For instance, in related benzothiazole-derived Schiff base complexes, the ligand has been shown to act as a bidentate chelating agent, coordinating through the imine nitrogen and the phenolate oxygen atoms. imist.ma In other cases, benzothiazole derivatives can act as tridentate ligands. researchgate.net The specific binding mode is influenced by the metal ion, the reaction conditions, and the presence of other ligands.

The stoichiometry of the resulting metal complexes, which describes the ratio of metal ions to ligands, can vary. Common stoichiometries observed for complexes with benzothiazole-type ligands are 1:1 and 1:2 (metal:ligand). researchgate.netuobaghdad.edu.iqnih.gov For example, studies on various transition metal complexes with a new azo dye containing a benzothiazole moiety revealed both 1:1 and 1:2 metal-to-ligand ratios. researchgate.net The final stoichiometry is dependent on factors such as the coordination number of the metal ion and the steric hindrance of the ligand.

Table 1: Common Metal-Ligand Stoichiometries for Benzothiazole-based Complexes

| Metal:Ligand Ratio | Frequency |

|---|---|

| 1:1 | Common |

| 1:2 | Common |

The geometry and coordination number of the metal center in these complexes are determined by the nature of the metal ion and the ligands. libretexts.org The total number of points of attachment to the central metal is known as the coordination number, which typically ranges from 4 to 6 for first-row transition metals. libretexts.org

Common geometries observed for metal complexes with benzothiazole-derived ligands include tetrahedral, square planar, and octahedral. libretexts.org For instance, Co(III) and Ru(III) complexes with a benzothiazole-derived imine base have been reported to possess an octahedral geometry. biointerfaceresearch.com The coordination number is influenced by the relative sizes of the metal ion and the ligands, as well as electronic factors. libretexts.org

Table 2: Common Geometries and Coordination Numbers for First-Row Transition Metal Complexes

| Coordination Number | Geometry |

|---|---|

| 4 | Tetrahedral, Square Planar |

| 5 | Trigonal Bipyramidal, Square Pyramidal |

Spectroscopic Studies of Metal Complexes (e.g., UV-Vis, IR, NMR, Mass, Magnetic Moment)

A variety of spectroscopic techniques are employed to elucidate the structure and bonding in the metal complexes of this compound and related compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the characteristic vibrational frequencies of the functional groups (such as C=N and O-H) upon complexation provides evidence of their involvement in bonding to the metal ion. researchgate.netscielo.org.za

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can help in determining the geometry of the complex. The appearance of new absorption bands or shifts in the bands of the free ligand upon complexation are indicative of metal-ligand interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable tools for characterizing the structure of these complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding mode. scielo.org.za

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and confirm their stoichiometry. nih.govsemanticscholar.org

Magnetic Moment Measurements: For paramagnetic complexes, magnetic susceptibility measurements provide information about the number of unpaired electrons, which helps in determining the oxidation state and the geometry of the metal center. tennessee.edu

Biological Potency of Metal Complexes

Benzothiazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. biointerfaceresearch.comnih.govjyoungpharm.orgnih.govmdpi.com

It has been observed that the biological activity of benzothiazole-based ligands is often enhanced upon chelation with metal ions. biointerfaceresearch.com This enhancement is attributed to the concept of chelation, where the polarity of the metal ion is reduced upon sharing its positive charge with the donor groups of the ligand. This, in turn, increases the lipophilic nature of the complex, facilitating its penetration through the lipid layer of the cell membrane.

Antimicrobial Activity: Metal complexes of benzothiazole derivatives have shown significant activity against various bacterial and fungal strains. imist.manih.govmdpi.commdpi.comnih.gov For example, certain zinc(II) complexes of 5-methoxy-2-(1H-benzimidazol-2-yl)-phenols have demonstrated notable antibacterial and antifungal activity. imist.ma The antimicrobial potency can be influenced by the nature of the metal ion and the substituents on the benzothiazole ring. nih.gov

Anticancer Activity: A number of studies have highlighted the potential of benzothiazole-derived metal complexes as anticancer agents. nih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.net These complexes have shown cytotoxicity against various cancer cell lines. biointerfaceresearch.commdpi.com The mechanism of action is often believed to involve the interaction of the complex with DNA, leading to cell death. mdpi.com For instance, platinum(II) complexes of benzothiazole aniline derivatives have demonstrated selective inhibitory activities against liver cancer cells, with some compounds showing better cytotoxicity than the clinically used drug cisplatin. mdpi.com

Table 3: Biological Activities of Benzothiazole Derivatives and Their Metal Complexes

| Biological Activity | Observation |

|---|---|

| Antimicrobial | Activity often enhanced upon complexation with metal ions. |

DNA Binding and Cleavage Activities of Complexes

The interaction of metal complexes with DNA is a foundational aspect of the development of new therapeutic agents. While specific studies on the DNA binding and cleavage activities of metal complexes derived from this compound are not extensively documented in publicly available research, the broader class of metal complexes containing benzothiazole-based ligands has been widely investigated for such properties.

Generally, these complexes are studied for their ability to bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions. The planar structure of the benzothiazole ring is particularly suited for intercalation between the base pairs of the DNA double helix. The metal center can further stabilize this interaction and can also be redox-active, which may lead to DNA cleavage.

Key Research Findings on Related Benzothiazole Complexes:

Binding Modes: Studies on various metal complexes of benzothiazole Schiff bases have indicated an intercalative mode of binding with calf thymus DNA (CT-DNA). This is often inferred from spectroscopic techniques such as UV-Visible and fluorescence spectroscopy, as well as viscosity measurements.

DNA Cleavage: The ability of these complexes to cleave DNA is typically assessed using agarose gel electrophoresis. Many benzothiazole-metal complexes have been shown to effectively cleave supercoiled plasmid DNA, such as pBR322, into its nicked and linear forms. This cleavage can occur through oxidative or hydrolytic pathways, often facilitated by the metal ion.

The following table summarizes the typical techniques used to study the DNA interaction of metal complexes and the general observations for benzothiazole-containing complexes.

| Experimental Technique | Purpose | General Observations for Benzothiazole Complexes |

| UV-Visible Spectroscopy | To study the binding mode and determine binding constants. | Hypochromism and bathochromic shifts are often observed, suggesting intercalation. |

| Fluorescence Spectroscopy | To investigate the displacement of DNA-bound fluorescent probes. | Quenching of ethidium bromide fluorescence indicates displacement and intercalation. |

| Viscosity Measurements | To determine the effect of the complex on DNA length. | An increase in the viscosity of the DNA solution supports an intercalative binding mode. |

| Agarose Gel Electrophoresis | To assess DNA cleavage activity. | Conversion of supercoiled DNA to nicked and linear forms is commonly observed. |

It is important to note that these findings are for structurally related benzothiazole derivatives and not specifically for complexes of this compound. Further research would be necessary to determine the specific DNA interaction profile of its metal complexes.

Catalytic Applications of Metal Complexes

Metal complexes incorporating benzothiazole ligands have shown promise as catalysts in a variety of organic transformations. The electronic properties of the benzothiazole ring system, combined with the Lewis acidity and redox potential of the coordinated metal ion, can be harnessed to facilitate catalytic cycles.

While specific research on the catalytic applications of metal complexes of this compound is limited in the available literature, the broader family of benzothiazole-containing complexes has been explored in several catalytic domains.

Potential Catalytic Activities based on Related Compounds:

Oxidation Reactions: The redox activity of coordinated metal ions can be utilized in catalytic oxidation processes.

Coupling Reactions: Metal complexes can serve as catalysts in cross-coupling reactions, which are fundamental in synthetic organic chemistry.

Polymerization: Some transition metal complexes with nitrogen-containing heterocyclic ligands have been investigated as catalysts for polymerization reactions.

The catalytic performance of such complexes is highly dependent on the stability of the complex, the accessibility of the metal's active site, and the electronic and steric effects of the ligands. The methoxy group on the phenol ring of this compound, being an electron-donating group, could potentially modulate the electronic properties of the metal center and thereby influence its catalytic activity.

Further empirical studies are required to fully elucidate the catalytic potential of metal complexes derived specifically from this compound.

Future Directions and Research Gaps

Development of Novel Derivatives with Enhanced Properties

The core structure of 2-(2-Benzothiazolyl)-5-methoxyphenol is amenable to a wide range of chemical modifications, offering the potential to synthesize novel derivatives with enhanced therapeutic properties. Future research will likely focus on strategic structural alterations to improve potency, selectivity, and pharmacokinetic profiles.

One promising direction is the synthesis of congeners with varied substitution patterns on both the benzothiazole (B30560) and phenol (B47542) rings. For instance, the introduction of different functional groups could modulate the compound's electronic and steric properties, influencing its interaction with biological targets. Research into related 2-aryl benzothiazole derivatives has shown that the nature and position of substituents significantly impact their antioxidant capabilities. A study on podophyllotoxin-benzothiazole derivatives revealed that modifications, such as the presence or absence of an ester group, could dramatically alter cytotoxic effects against cancer cell lines. mdpi.com

Furthermore, creating hybrid molecules by combining the benzothiazole scaffold with other pharmacologically active moieties is a strategy worth pursuing. This approach has been successful in developing multifunctional agents, such as the 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives designed as potent and selective MAO-B inhibitors for potential use in Parkinson's disease. nih.gov These derivatives integrate the benzothiazole core with features that provide neuroprotective, anti-neuroinflammatory, and metal-chelating properties. nih.gov The development of such multi-target compounds could lead to more effective therapeutic agents for complex diseases. pcbiochemres.com

| Derivative Class | Target Application | Key Findings |

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoles | Parkinson's Disease | Compound 3h showed potent, selective, and reversible MAO-B inhibition (IC50 = 0.062 µM) and excellent antioxidant effects. nih.gov |

| Podophyllotoxin–Benzothiazole Congeners | Anticancer Agents | Compounds 7 and 11 displayed strong cytotoxic activity against five cancer cell lines (IC50 range of 0.68–2.88 µM). mdpi.com |

| 2-Aryl Benzothiazoles | Antioxidant Agents | Several derivatives showed significant radical scavenging potential in both ABTS and DPPH assays. |

In-depth Mechanistic Studies of Biological Activities

While the biological activities of some benzothiazole derivatives have been established, a deeper understanding of their mechanisms of action at the molecular level is often lacking. Future research must prioritize in-depth mechanistic studies to elucidate how these compounds exert their effects, which is crucial for rational drug design and optimization.

For anticancer applications, it is vital to move beyond general cytotoxicity assays and investigate specific cellular pathways. For example, studies on novel podophyllotoxin-benzothiazole congeners have shown that they inhibit cancer cell proliferation by inducing G2/M phase arrest. mdpi.com Molecular docking studies further suggested a binding mode to β-tubulin that is distinct from podophyllotoxin, indicating a unique mechanism. mdpi.com Similarly, other research has identified 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as c-Jun N-terminal kinase (JNK) inhibitors, pointing to a specific target in stress-signaling pathways. nih.gov

Future investigations should employ a range of modern molecular biology techniques, including transcriptomics, proteomics, and specific enzyme inhibition assays, to identify primary cellular targets and downstream signaling cascades. Understanding whether a compound's antioxidant activity, for instance, is due to direct radical scavenging or the modulation of endogenous antioxidant enzymes is a key question that needs to be addressed for this compound and its analogues.

Exploration of New Applications (e.g., Catalysis, Photostability)

The utility of this compound and its derivatives may extend beyond pharmacology. The inherent chemical properties of the benzothiazole nucleus make it an attractive candidate for applications in materials science and catalysis.

The 2-phenylbenzothiazole (pbt) fragment is a well-known chromophore, and its derivatives often possess interesting photophysical properties. nih.gov This opens up possibilities for their use in light-emitting devices, as fluorescent sensors, or as photosensitizers. Recent work has demonstrated the first application of a 2-(2′-aminophenyl)benzothiazole derivative in photocatalysis, highlighting a new and exciting research direction. nih.gov The electron-rich nature of the benzothiazole ring system also suggests potential as a ligand for metal catalysts. mdpi.com Exploring the coordination chemistry of these compounds with various transition metals could lead to the development of novel catalysts for organic synthesis.

Furthermore, the stability of these compounds under various conditions, including exposure to light (photostability), is an area that warrants investigation. High photostability would be a valuable attribute for applications in materials science, such as in the development of UV-protective coatings or stable organic dyes.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling presents a powerful tool to accelerate the discovery and optimization of novel this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can provide valuable insights into the relationship between chemical structure and biological activity, guiding the synthesis of more potent and selective compounds.

QSAR studies have been successfully applied to related 2-methoxyphenols to predict their antioxidant capacity, cytotoxicity, and COX-2 inhibition based on calculated electronic descriptors like HOMO/LUMO energies and ionization potential. josai.ac.jpnih.gov For example, a linear relationship was observed between the anti-DPPH radical activity and the ionization potential for a series of 2-methoxyphenols. nih.govresearchgate.net Applying these methodologies to a library of virtual this compound derivatives could help prioritize candidates for synthesis, saving significant time and resources.

Molecular docking simulations can predict the binding modes of these compounds with specific biological targets, such as enzymes or receptors. This has been used to study how benzothiazole derivatives interact with targets like β-tubulin and protein tyrosine kinases, providing a rationale for their observed biological activity. mdpi.comresearchgate.net Future research should integrate these computational approaches into the design-synthesis-testing cycle to create a more efficient and targeted discovery pipeline for new applications.

| Computational Method | Application | Potential Insights |

| QSAR | Predicting Biological Activity | Identify key electronic and structural features required for high antioxidant, anticancer, or anti-inflammatory activity. josai.ac.jpnih.gov |

| Molecular Docking | Target Interaction Analysis | Elucidate binding modes and affinities to specific enzymes (e.g., JNK, COX-2, β-tubulin), guiding the design of more selective inhibitors. mdpi.comnih.gov |

| DFT Calculations | Electronic Properties | Determine properties like HOMO/LUMO energies and ionization potential to correlate with reactivity and biological function. josai.ac.jp |

Q & A

Q. What are the common synthetic routes for 2-(2-Benzothiazolyl)-5-methoxyphenol, and how can reaction conditions be optimized?

The synthesis typically involves coupling benzothiazole derivatives with substituted phenolic precursors. A validated method () uses 2,4-dihydroxybenzaldehyde and Na₂S₂O₅ in DMF under reflux to form the benzothiazole core. For functionalization, substituted benzyl halides are reacted with the intermediate in acetonitrile at 60°C for 30 hours using NaHCO₃ and KI as catalysts. Optimization focuses on:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency.

- Catalyst loading : KI enhances nucleophilic substitution rates by stabilizing transition states.

- Temperature control : Prolonged heating (>24 hours) at 60°C minimizes side products like over-alkylated derivatives .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Key characterization techniques include:

- ¹H/¹³C NMR : Assignments are based on coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm).

- X-ray crystallography : Single-crystal analysis (e.g., using the WinGX suite ) confirms bond lengths (C–S: ~1.74 Å) and dihedral angles between benzothiazole and methoxyphenol moieties (~15–25°) .

- IR spectroscopy : Stretching vibrations for O–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate hydrogen bonding and conjugation .

Q. What initial biological screening approaches are used to evaluate the compound’s anti-cancer potential?

The MTT assay is standard for assessing cytotoxicity. In pancreatic cancer (Mia-Paca-2 cells):

- Dose-response : Compounds are tested at 1 μM and 10 μM for 48 hours.

- Controls : DMSO (vehicle) and paclitaxel (positive control) validate assay integrity.

- Statistical analysis : One-way ANOVA with Dunnett’s post-test identifies significant reductions in viability (p < 0.05). For example, 2HA-Cu reduces viability by 40% at 10 μM .

Advanced Research Questions

Q. How can researchers design experiments to assess structure-activity relationships (SAR) of metal complexes derived from this compound?

SAR studies involve synthesizing transition metal complexes (e.g., Co, Cu, Ag) and comparing their efficacy:

- Metal coordination : Chelation sites (phenolic –OH and benzothiazole N/S) influence redox activity. Cu(II) complexes exhibit higher cytotoxicity due to ROS generation .

- Experimental controls : Compare free ligand (2HA) with its complexes to isolate metal-specific effects.

- Dose stratification : Test sub-micromolar to millimolar ranges to identify therapeutic windows.

| Compound | IC₅₀ (μM) | Mechanism Hypothesis |

|---|---|---|

| 2HA | >10 | DNA intercalation |

| 2HA-Cu | 1.2 | ROS-mediated apoptosis |

| 2HA-Ag | 5.8 | Mitochondrial membrane disruption |

| Data derived from Mia-Paca-2 cell studies . |

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies often arise from:

- Cell line specificity : Test compounds across multiple lineages (e.g., Mia-Paca-2 vs. HepG2).

- Assay variability : Standardize protocols (e.g., MTT incubation time, cell density).

- Redox interference : Use alternative assays (e.g., resazurin) for metal complexes to avoid false signals from compound-metal interactions .

- Batch purity : HPLC (>99% purity) and elemental analysis verify synthetic consistency .

Q. What computational methods are employed to study the electronic properties and binding modes of this compound?

- Density Functional Theory (DFT) : PBE0/def2-TZVP calculations predict HOMO-LUMO gaps (~3.5 eV) and charge distribution on the benzothiazole ring.

- Molecular docking : Simulate interactions with targets (e.g., topoisomerase II) using AutoDock Vina.

- AIM analysis : Topological electron density maps identify critical hydrogen bonds (e.g., O–H···N) stabilizing ligand-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.